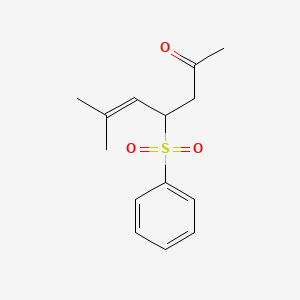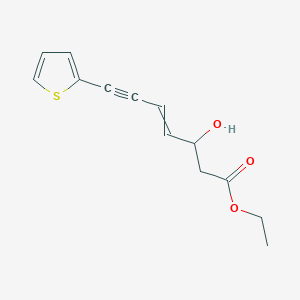
Ethyl 3-hydroxy-7-(thiophen-2-YL)hept-4-EN-6-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-hydroxy-7-(thiophen-2-YL)hept-4-EN-6-ynoate is a synthetic compound that features a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur. Thiophene and its derivatives are known for their significant applications in medicinal chemistry and material science . This compound is of interest due to its potential biological activities and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-7-(thiophen-2-YL)hept-4-EN-6-ynoate typically involves the condensation of thiophene derivatives with appropriate alkyne and ester groups. One common method is the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening to identify optimal reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-hydroxy-7-(thiophen-2-YL)hept-4-EN-6-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or iodine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-hydroxy-7-(thiophen-2-YL)hept-4-EN-6-ynoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of Ethyl 3-hydroxy-7-(thiophen-2-YL)hept-4-EN-6-ynoate involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or modulating receptor function. The compound’s alkyne and ester groups can also undergo metabolic transformations, leading to the formation of active metabolites .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A basic five-membered ring structure with sulfur.
Benzothiophene: A fused ring system containing both benzene and thiophene rings.
Furan: A five-membered ring with oxygen instead of sulfur.
Uniqueness
Ethyl 3-hydroxy-7-(thiophen-2-YL)hept-4-EN-6-ynoate is unique due to its combination of a thiophene ring with alkyne and ester functionalities. This structural diversity allows it to participate in a wide range of chemical reactions and exhibit various biological activities .
Propiedades
Número CAS |
62858-69-9 |
|---|---|
Fórmula molecular |
C13H14O3S |
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-7-thiophen-2-ylhept-4-en-6-ynoate |
InChI |
InChI=1S/C13H14O3S/c1-2-16-13(15)10-11(14)6-3-4-7-12-8-5-9-17-12/h3,5-6,8-9,11,14H,2,10H2,1H3 |
Clave InChI |
AXLROUGOHXNHRX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C=CC#CC1=CC=CS1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


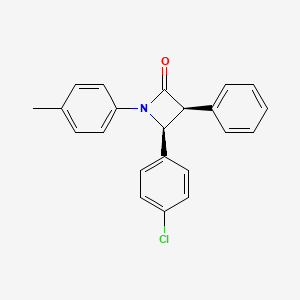
![2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane](/img/structure/B14514069.png)
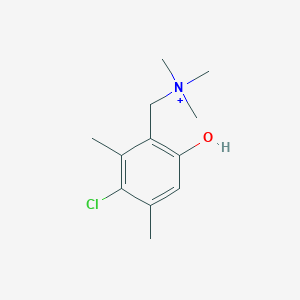
![2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14514081.png)

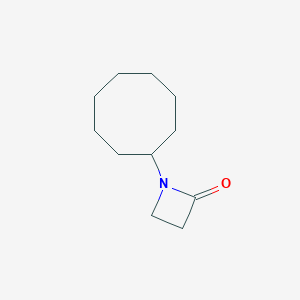
![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)

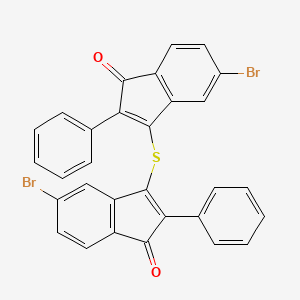
![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)


